(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide
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Overview
Description
(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxyoxolane moiety, and an enamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:
Formation of the hydroxyoxolane moiety: This can be achieved through the reaction of an appropriate diol with an epoxide under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the enamide: The final step involves the condensation of the hydroxyoxolane derivative with an appropriate amide precursor under dehydrating conditions, such as using a carbodiimide reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enamide functional group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide can serve as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its unique structure may offer advantages in terms of selectivity and efficacy for certain medical conditions.
Industry
In materials science, the compound’s properties can be harnessed for the development of new materials with specific characteristics, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism by which (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The thiophene ring and enamide functional group may interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyoxolane moiety can enhance the compound’s solubility and bioavailability, facilitating its action.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.
(2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (2E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Properties
IUPAC Name |
(E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(2-1-10-3-6-17-7-10)13-8-12(15)4-5-16-9-12/h1-3,6-7,15H,4-5,8-9H2,(H,13,14)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKFHKYQJVVFZ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C=CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(CNC(=O)/C=C/C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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